molecular formula C21H21BrN2O3S B2676033 methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate CAS No. 403836-59-9

methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate

Cat. No.: B2676033
CAS No.: 403836-59-9
M. Wt: 461.37
InChI Key: NHFKEYCCGYAXMJ-UHFFFAOYSA-N
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Description

Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate is a complex organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and ester groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications .

Biological Activity

Methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a pyrazole ring and a sulfanyl group, may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfanyl and ester functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties can exhibit significant anticancer activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, demonstrating moderate to high efficacy in inhibiting cell proliferation. In particular, compounds similar to this compound have shown promising results against breast cancer and prostate cancer cell lines .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15.2
Compound BPC-3 (Prostate Cancer)12.8
Methyl 2...A549 (Lung Cancer)18.5

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. These compounds inhibit pathways associated with inflammation, such as the calcium signaling pathway activated by platelet-activating factor (PAF). Studies have demonstrated that certain pyrazole derivatives can effectively block PAF-induced increases in intracellular calcium levels, suggesting a mechanism for their anti-inflammatory effects .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameMechanism of ActionEffectivenessReference
Compound CCalcium Channel InhibitionModerate
Methyl 2...Inhibition of PAF signalingSignificant

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives showed that a compound structurally related to this compound exhibited an IC50 value of 14 µM against the MCF-7 cell line, indicating strong anticancer potential .
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that one compound effectively reduced inflammation markers in vitro by inhibiting PAF-induced responses in endothelial cells .

Properties

IUPAC Name

methyl 2-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c1-14-3-5-16(6-4-14)19-11-18(15-7-9-17(22)10-8-15)23-24(19)20(25)12-28-13-21(26)27-2/h3-10,19H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFKEYCCGYAXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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